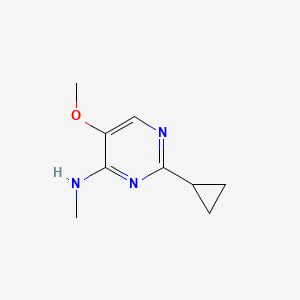
Ethyl 3-(1-formylcyclopropyl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(1-formylcyclopropyl)propanoate is an ester compound characterized by the presence of a formyl group attached to a cyclopropyl ring, which is further connected to a propanoate ester. Esters are known for their pleasant odors and are often found in natural products such as fruits and flowers. This compound, like other esters, is used in various applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(1-formylcyclopropyl)propanoate typically involves the esterification of 3-(1-formylcyclopropyl)propanoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction can be represented as follows: [ \text{CH}_2\text{(CHO)C}_3\text{H}_5\text{COOH} + \text{CH}_3\text{CH}_2\text{OH} \rightarrow \text{CH}_2\text{(CHO)C}_3\text{H}_5\text{COOCH}_2\text{CH}_3 + \text{H}_2\text{O} ]
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction is carried out in a continuous flow reactor to ensure efficient mixing and heat transfer. The use of a strong acid catalyst, such as sulfuric acid, is essential to drive the reaction to completion. The product is then purified through distillation to remove any unreacted starting materials and by-products.
化学反応の分析
Types of Reactions: Ethyl 3-(1-formylcyclopropyl)propanoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol.
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Major Products Formed:
Oxidation: 3-(1-formylcyclopropyl)propanoic acid.
Reduction: Ethyl 3-(1-hydroxycyclopropyl)propanoate.
Substitution: Various substituted esters depending on the nucleophile used.
科学的研究の応用
Ethyl 3-(1-formylcyclopropyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
作用機序
The mechanism of action of Ethyl 3-(1-formylcyclopropyl)propanoate involves its interaction with various molecular targets. The formyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The cyclopropyl ring provides rigidity to the molecule, affecting its binding affinity and specificity.
類似化合物との比較
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity smell, used in flavorings and perfumes.
Ethyl propionate: Similar in structure but lacks the formyl and cyclopropyl groups.
Uniqueness: Ethyl 3-(1-formylcyclopropyl)propanoate is unique due to the presence of both a formyl group and a cyclopropyl ring. These structural features impart distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
分子式 |
C9H14O3 |
|---|---|
分子量 |
170.21 g/mol |
IUPAC名 |
ethyl 3-(1-formylcyclopropyl)propanoate |
InChI |
InChI=1S/C9H14O3/c1-2-12-8(11)3-4-9(7-10)5-6-9/h7H,2-6H2,1H3 |
InChIキー |
RGRLYJAZDIHZHP-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CCC1(CC1)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


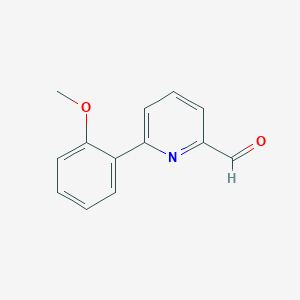
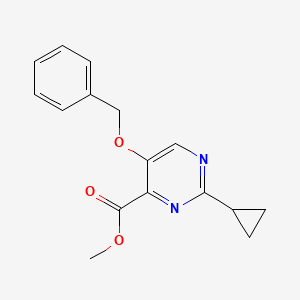
![1-[4-(Dodecane-1-sulfonyl)-phenyl]-2,2,2-trifluoro-ethylamine](/img/structure/B14867012.png)

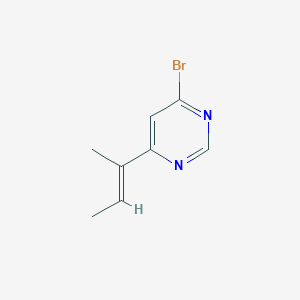
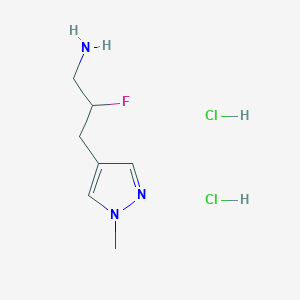

![Ethyl 2-[(2-aminophenyl)amino]acetate](/img/structure/B14867033.png)
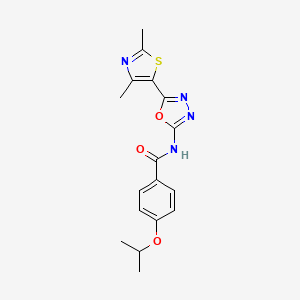
![2-[(3R)-3-Piperidyl]pyridine diHCl](/img/structure/B14867044.png)
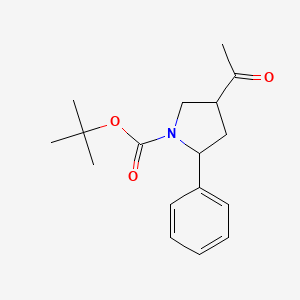
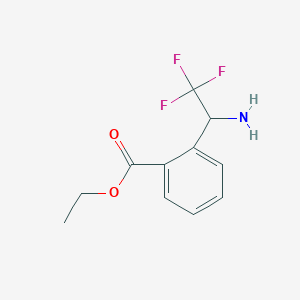
![N-methoxy-N-methylbenzo[d]thiazole-2-carboxamide](/img/structure/B14867065.png)
